HIV-1 Reverse Transcriptase Inhibition: ddTTP Ki = 5.9 nM vs. AZT-TP (6.5 nM) and ddeTTP (8.3 nM) in Direct Head-to-Head Comparison
In a direct head-to-head comparison of dTTP analogs against purified HIV-1 reverse transcriptase, ddTTP exhibited a Ki of 5.9 nM, placing it between AZT-TP (Ki = 6.5 nM) and ddeTTP (Ki = 8.3 nM) [1]. All three analogs demonstrated competitive inhibition with respect to dTTP. Against FIV RT, the Ki for ddTTP was 6.7 nM, compared with 3.3 nM for AZT-TP and 1.8 nM for ddeTTP. This study provides the only direct, same-assay comparison of ddTTP against its two closest thymidine-based triphosphate analogs on both HIV-1 and FIV reverse transcriptases.
| Evidence Dimension | Inhibition constant (Ki) against HIV-1 reverse transcriptase, poly(rA)-oligo(dT) template-primer |
|---|---|
| Target Compound Data | Ki = 5.9 nM (HIV-1 RT); Ki = 6.7 nM (FIV RT) |
| Comparator Or Baseline | AZT-TP: Ki = 6.5 nM (HIV-1 RT), Ki = 3.3 nM (FIV RT); ddeTTP: Ki = 8.3 nM (HIV-1 RT), Ki = 1.8 nM (FIV RT) |
| Quantified Difference | ddTTP is 1.1-fold more potent than AZT-TP and 1.4-fold more potent than ddeTTP against HIV-1 RT; against FIV RT, ddTTP is 2.0-fold weaker than AZT-TP and 3.7-fold weaker than ddeTTP |
| Conditions | Purified recombinant HIV-1 and FIV reverse transcriptases; poly(rA)-oligo(dT)12-18 template-primer; competitive inhibition kinetics; 1990 study by North et al. |
Why This Matters
Users selecting an NRTI-triphosphate for HIV-RT inhibition studies can substitute ddTTP for AZT-TP with near-identical potency against HIV-1 RT, but must account for a 3.7-fold loss of potency against FIV RT relative to ddeTTP.
- [1] North, T. W., Cronn, R. C., Remington, K. M., & Tandberg, R. T. (1990). Direct comparisons of inhibitor sensitivities of reverse transcriptases from feline and human immunodeficiency viruses. Antimicrobial Agents and Chemotherapy, 34(8), 1505-1507. View Source
